2-[(3,4-Dimethylphenyl)oxy]acetaldehyde
Description
2-[(3,4-Dimethylphenyl)oxy]acetaldehyde is an organic compound with a molecular formula of C10H12O2. It is characterized by the presence of a dimethylphenyl group attached to an oxyacetaldehyde moiety.
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZFJMRKLIEUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethylphenyl)oxy]acetaldehyde typically involves the reaction of 3,4-dimethylphenol with chloroacetaldehyde under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetaldehyde, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dimethylphenyl)oxy]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-[(3,4-Dimethylphenyl)oxy]acetic acid.
Reduction: 2-[(3,4-Dimethylphenyl)oxy]ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(3,4-Dimethylphenyl)oxy]acetaldehyde has shown promising potential in various scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural products.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 2-[(3,4-Dimethylphenyl)oxy]acetaldehyde is primarily related to its ability to undergo various chemical transformations. The aldehyde group can participate in nucleophilic addition reactions, while the phenyl group can undergo electrophilic aromatic substitution. These reactions allow the compound to interact with various molecular targets and pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
2-[(3,4-Dimethoxyphenyl)oxy]acetaldehyde: Similar in structure but with methoxy groups instead of methyl groups.
2-[(3,4-Dimethylphenyl)oxy]ethanol: The reduced form of 2-[(3,4-Dimethylphenyl)oxy]acetaldehyde.
2-[(3,4-Dimethylphenyl)oxy]acetic acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Biological Activity
2-[(3,4-Dimethylphenyl)oxy]acetaldehyde is an organic compound characterized by an acetaldehyde group attached to a dimethylphenyl ether. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to illustrate its significance.
Chemical Structure and Properties
The molecular formula of this compound is C10H12O2. Its structure features a phenoxy group that may interact with various biological targets, influencing its pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of phenoxyacetaldehydes have been shown to inhibit the growth of various bacteria and fungi.
Table 1: Antimicrobial Activity of Phenoxy Compounds
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These results suggest that the phenoxy group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Anti-inflammatory Activity
In addition to antimicrobial properties, phenoxyacetaldehydes have been investigated for their anti-inflammatory effects. A study demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines in vitro.
Case Study: Inhibition of TNF-α Production
A cell culture study assessed the effect of this compound on TNF-α production in macrophages stimulated with lipopolysaccharide (LPS). The results indicated a dose-dependent reduction in TNF-α levels:
- Control (LPS only): 500 pg/mL TNF-α
- Low Dose (10 µM): 350 pg/mL TNF-α
- High Dose (50 µM): 200 pg/mL TNF-α
This suggests that this compound may modulate inflammatory responses.
The proposed mechanism of action for this compound involves its interaction with cellular signaling pathways. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the dimethylphenyl moiety may facilitate interactions with specific receptors or enzymes involved in inflammation and microbial resistance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
